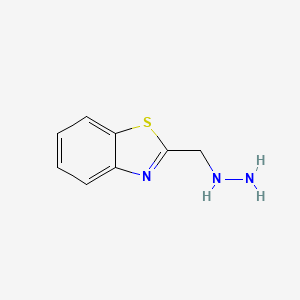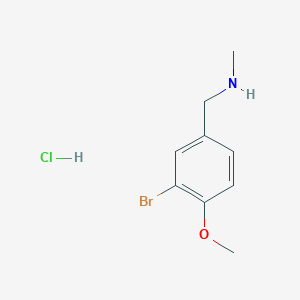![molecular formula C15H11N3O4S B3371976 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 853725-39-0](/img/structure/B3371976.png)
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Overview
Description
2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, commonly known as NBD-SA, is a fluorescent probe that has been extensively used in scientific research for the detection of reactive oxygen species (ROS) in cells and tissues. This compound is a member of the benzodiazole family, which is known for its diverse biological activities. The synthesis, mechanism of action, and physiological effects of NBD-SA have been extensively studied, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of NBD-SA involves the oxidation of the thiol group in the molecule by 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, which leads to the formation of a highly fluorescent compound. The fluorescence of NBD-SA is directly proportional to the concentration of this compound in the sample, allowing for quantitative measurements of this compound levels. The mechanism of action of NBD-SA is well understood, making it a reliable tool for this compound detection.
Biochemical and Physiological Effects:
NBD-SA has been shown to have minimal toxicity and does not interfere with cellular processes at the concentrations used for this compound detection. The compound is stable under physiological conditions and can be used in live cell imaging studies. NBD-SA has also been used to detect this compound in various tissues, including brain, heart, and liver, indicating its broad applicability in biological research.
Advantages and Limitations for Lab Experiments
The advantages of using NBD-SA for 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid detection include its high sensitivity, specificity, and ease of use. The compound is also relatively inexpensive and can be easily synthesized in the lab. However, NBD-SA has some limitations, including its susceptibility to photobleaching, which can result in a decrease in fluorescence intensity over time. The compound is also not suitable for the detection of certain types of this compound, such as superoxide radicals, which require different probes.
Future Directions
NBD-SA has already been extensively used in scientific research, but there are still many future directions for its application. One potential area of research is the development of new fluorescent probes based on the structure of NBD-SA for the detection of other types of 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid. Another direction is the use of NBD-SA in the development of new drugs for the treatment of diseases associated with this compound, such as cancer and neurodegenerative diseases. Overall, NBD-SA is a valuable tool for the detection of this compound in biological systems and has many potential applications in scientific research.
Scientific Research Applications
NBD-SA has been widely used as a fluorescent probe for the detection of 2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid in cells and tissues. This compound are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The detection of this compound is critical in understanding the role of these molecules in various biological processes such as aging, cancer, and neurodegenerative diseases. NBD-SA has been shown to be highly sensitive and specific for the detection of this compound, making it a valuable tool in these studies.
properties
IUPAC Name |
2-(5-nitro-1-phenylbenzimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(20)9-23-15-16-12-8-11(18(21)22)6-7-13(12)17(15)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURIMHZIXZOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-Amino-3-cyano-5-(ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371898.png)
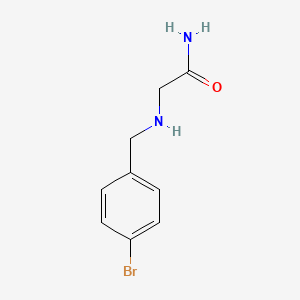
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)
![2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371915.png)

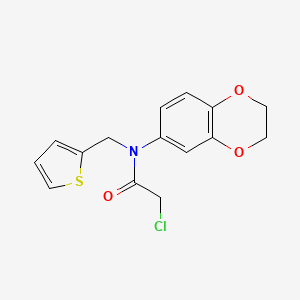
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)
![1-(Phenylsulfonyl)-1,1a,6,6a-tetrahydroindeno[1,2-b]azirene](/img/structure/B3371934.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)
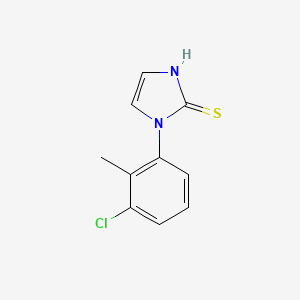

![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
